

What are the physical and chemical properties of Boc-PEG4-acid?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-PEG4-acid*

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A Comprehensive Technical Guide to Boc-PEG4-acid Derivatives For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of **Boc-PEG4-acid** and its common derivatives. This document is intended to be a resource for researchers and professionals in drug development, offering key data, experimental insights, and visualizations to support the application of these versatile linkers.

Introduction

Boc-PEG4-acid is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). The "Boc" group (tert-butyloxycarbonyl) serves as a protecting group for an amine, while the tetraethylene glycol (PEG4) spacer enhances solubility and provides a flexible bridge. The terminal carboxylic acid allows for conjugation to amine-containing molecules. It is important to note that "**Boc-PEG4-acid**" can refer to several distinct chemical structures, each with unique properties and applications. This guide will delineate the properties of the most common variants.

Physicochemical Properties of Boc-PEG4-acid Variants

The properties of four common **Boc-PEG4-acid** derivatives are summarized below. These molecules differ in their chemical structure, which in turn affects their molecular weight and CAS number.

Table 1: Physical and Chemical Properties of t-Boc-N-amido-PEG4-acid

Property	Value	Reference
Synonyms	t-Boc-NH-amido-PEG4-COOH, Boc-NH-PEG4- CH ₂ CH ₂ COOH, (Boc-amino)- PEG4-carboxylic acid	[1]
CAS Number	756525-91-4	[1][2]
Molecular Formula	C ₁₆ H ₃₁ NO ₈	[1][2]
Molecular Weight	365.4 g/mol	
Appearance	Colorless oil / Colorless to light yellow clear liquid	
Purity	≥95% or ≥98%	
Solubility	Soluble in DCM, THF, acetonitrile, DMF, and DMSO. The hydrophilic PEG spacer increases solubility in aqueous media.	
Storage	Store at -20°C, keep in dry and avoid sunlight.	

Table 2: Physical and Chemical Properties of BocNH-PEG4-acid

Property	Value	Reference
Synonyms	2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azanonadecan-19-oic acid, Boc-NH-PEG4-CH2COOH	
CAS Number	876345-13-0	
Molecular Formula	C15H29NO8	
Molecular Weight	351.39 g/mol	
Appearance	Liquid	
Density	1.1395 g/mL	
Refractive Index	n/D 1.4641	
Storage	-20°C	

Table 3: Physical and Chemical Properties of N-Boc-N-bis(PEG4-acid)

Property	Value	Reference
Description	A branched PEG linker with a Boc protected amino group and two terminal carboxylic acids.	
CAS Number	2093152-88-4	
Molecular Formula	C27H51NO14	
Molecular Weight	613.7 g/mol	
Purity	≥97% or 98%	
Solubility	Soluble in Water, DMSO, DCM, DMF.	
Storage	-20°C	

Table 4: Physical and Chemical Properties of N-methyl-N-(t-Boc)-PEG4-acid

Property	Value	Reference
Description	A PEG linker containing a t-Boc protecting group and a terminal carboxylic acid.	
CAS Number	1260431-01-3	
Molecular Formula	C17H33NO8	
Molecular Weight	379.5 g/mol	
Purity	98%	
Storage	-20°C	

Chemical Reactivity and Applications

The chemical utility of **Boc-PEG4-acid** derivatives stems from their two functional ends, which can be manipulated in a controlled manner.

- Carboxylic Acid Reactivity:** The terminal carboxylic acid can be activated to react with primary amines to form a stable amide bond. Common activating agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or uronium-based coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This reaction is fundamental for conjugating the PEG linker to proteins, peptides, or other molecules bearing a primary amine.
- Boc Group Deprotection:** The Boc protecting group is labile under mild acidic conditions. Treatment with acids such as trifluoroacetic acid (TFA) efficiently removes the Boc group, revealing a free primary amine. This newly exposed amine can then be used for further conjugation reactions.
- Applications:** These linkers are integral in various biomedical research fields. They are used in:

- PROTACs: **Boc-PEG4-acid** is a common PEG-based linker used in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.
- Peptide Synthesis: They can be incorporated into peptides to add a hydrophilic spacer.
- Drug Delivery: The PEG spacer can improve the pharmacokinetic properties of drugs by increasing their solubility and stability.
- Bioconjugation: Used to link different biomolecules together for various applications in diagnostics and therapeutics.

Experimental Protocols

While specific, detailed experimental protocols for individual **Boc-PEG4-acid** derivatives are proprietary to manufacturers, the following are generalized procedures for the key reactions and analytical characterization.

3.1. Amide Coupling Reaction (General Protocol)

- Dissolution: Dissolve the **Boc-PEG4-acid** derivative in an appropriate anhydrous organic solvent (e.g., DMF or DCM).
- Activation: Add the coupling agents (e.g., EDC and an activator like NHS or HATU) to the solution at room temperature and stir for a predetermined activation time (typically 15-30 minutes).
- Conjugation: Add the amine-containing molecule to the activated **Boc-PEG4-acid** solution. The reaction is typically stirred at room temperature for several hours to overnight.
- Monitoring: The reaction progress can be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS).
- Work-up and Purification: Once the reaction is complete, the product is isolated through standard work-up procedures, which may include aqueous washes and extraction. Purification is typically achieved by column chromatography or preparative HPLC.

3.2. Boc Deprotection (General Protocol)

- **Dissolution:** Dissolve the Boc-protected compound in a suitable solvent, such as dichloromethane (DCM).
- **Acid Treatment:** Add an excess of an acid, commonly trifluoroacetic acid (TFA), to the solution. A typical ratio is 20-50% TFA in DCM.
- **Reaction:** Stir the mixture at room temperature. The reaction is usually complete within 1-2 hours.
- **Monitoring:** Monitor the reaction by TLC or LC-MS to confirm the removal of the Boc group.
- **Solvent Removal:** After completion, the excess acid and solvent are removed under reduced pressure. The resulting free amine is often obtained as a salt (e.g., TFA salt) and may be used directly in the next step or neutralized with a base.

3.3. Analytical Characterization

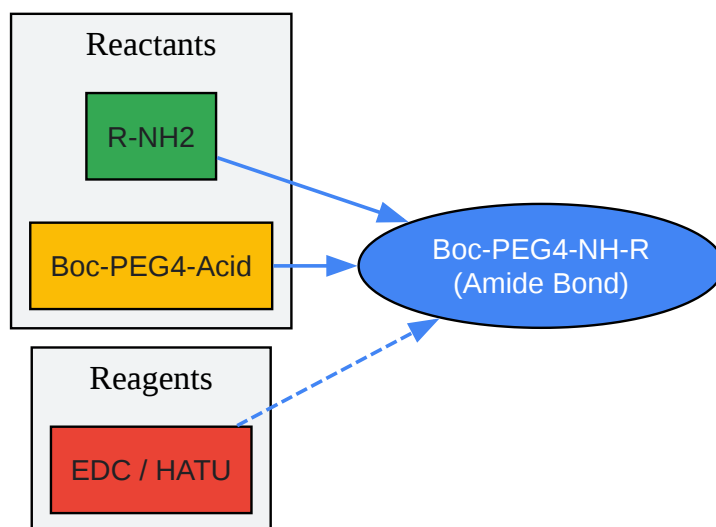
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are used to confirm the chemical structure of the molecule. The spectra would show characteristic peaks for the Boc group, the PEG backbone, and the terminal functional groups.
- **High-Performance Liquid Chromatography (HPLC):** HPLC is employed to determine the purity of the compound. A reversed-phase column with a water/acetonitrile gradient is commonly used.
- **Mass Spectrometry (MS):** MS is used to confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) are suitable for these types of molecules.

Visualizations

Diagram 1: Chemical Structure of t-Boc-N-amido-PEG4-acid

Chemical structure of t-Boc-N-amido-PEG4-acid.

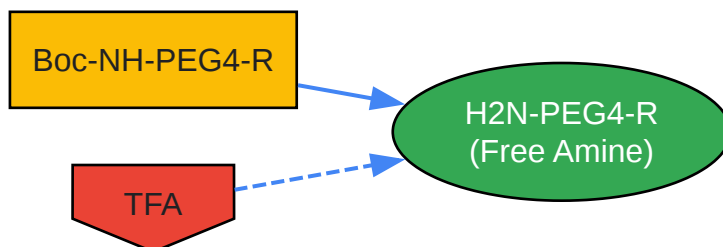
Diagram 2: Amide Bond Formation Workflow



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Workflow of amide bond formation.

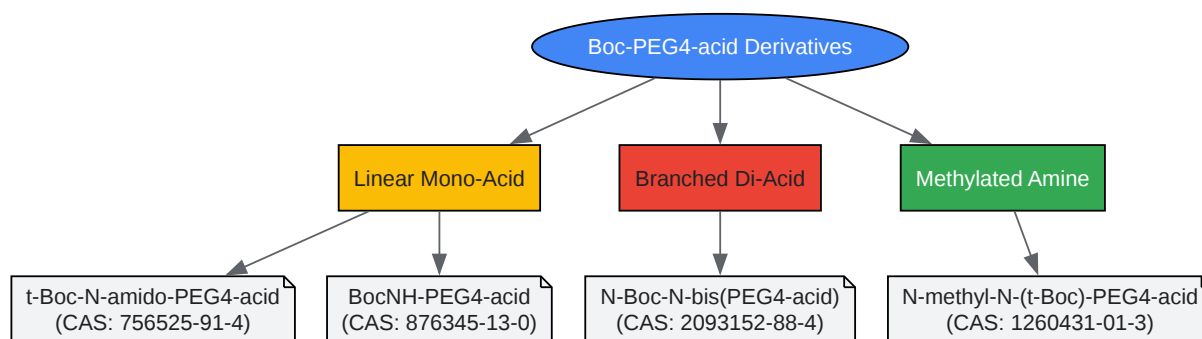
Diagram 3: Boc Deprotection Reaction



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Boc deprotection revealing a free amine.

Diagram 4: Logical Relationship of **Boc-PEG₄-acid** Variants



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Classification of common **Boc-PEG4-acid** variants.

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- To cite this document: BenchChem. [What are the physical and chemical properties of Boc-PEG4-acid?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8113908#what-are-the-physical-and-chemical-properties-of-boc-peg4-acid]

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